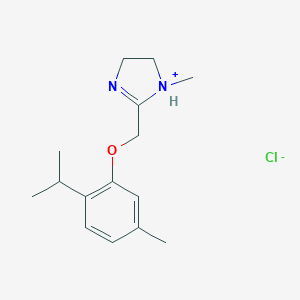
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the imidazoline I2 receptor, which has been linked to a range of physiological and biochemical processes. In
作用机制
The mechanism of action of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride is linked to its binding affinity for the imidazoline I2 receptor. This receptor is expressed in various tissues throughout the body, including the brain, pancreas, and cardiovascular system. By activating this receptor, 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride can modulate a range of physiological and biochemical processes, including blood pressure regulation, insulin secretion, and neuronal activity.
生化和生理效应
The biochemical and physiological effects of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride are linked to its mechanism of action. Specifically, this compound has been shown to have an inhibitory effect on insulin secretion, which has potential applications in the treatment of diabetes. Additionally, 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride has been shown to reduce blood pressure through its effects on the cardiovascular system. Finally, this compound has been shown to modulate neuronal activity, which has potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in lab experiments is its specificity for the imidazoline I2 receptor. This allows researchers to investigate the role of this receptor in various physiological and biochemical processes with a high degree of precision. Additionally, the synthesis method for this compound is well-established, making it relatively easy to obtain high-quality samples for research purposes.
One of the limitations of using 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe at low concentrations, higher concentrations may have adverse effects on cellular function. Additionally, the specificity of this compound for the imidazoline I2 receptor may limit its usefulness in investigating other physiological and biochemical processes.
未来方向
There are many potential future directions for research on 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride. One area of interest is the potential applications of this compound in the treatment of diabetes. Specifically, further research is needed to investigate the mechanisms by which this compound inhibits insulin secretion and whether it could be used as a therapeutic agent for diabetes.
Another area of interest is the potential applications of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride in the treatment of neurological disorders. Specifically, further research is needed to investigate the effects of this compound on neuronal activity and whether it could be used as a therapeutic agent for conditions such as epilepsy or Parkinson's disease.
Finally, there is potential for further research on the imidazoline I2 receptor and its role in various physiological and biochemical processes. Specifically, further research is needed to investigate the downstream signaling pathways activated by this receptor and how they contribute to the observed effects of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride.
合成方法
The synthesis of 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride involves the reaction of 1-methylimidazole with thymyloxymethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound. This synthesis method has been well-established in the literature and has been used by many researchers to obtain high-quality 2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride for their experiments.
科学研究应用
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride has been used in a range of scientific research applications, including studies on the imidazoline I2 receptor and its potential role in various physiological and biochemical processes. This compound has been shown to have potential applications in the fields of neurology, cardiology, and endocrinology, among others. Specifically, this compound has been used to investigate the role of the imidazoline I2 receptor in regulating blood pressure, insulin secretion, and neuronal activity.
属性
CAS 编号 |
101564-98-1 |
|---|---|
产品名称 |
2-Imidazoline, 1-methyl-2-(thymyloxymethyl)-, hydrochloride |
分子式 |
C15H22N2O.ClH |
分子量 |
282.81 g/mol |
IUPAC 名称 |
1-methyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11(2)13-6-5-12(3)9-14(13)18-10-15-16-7-8-17(15)4;/h5-6,9,11H,7-8,10H2,1-4H3;1H |
InChI 键 |
BHNLLWPBDOMODR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NCC[NH+]2C.[Cl-] |
同义词 |
1-Methyl-2-(2-thymoxymethyl)-2-imidazoline hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)

